Ethyl 6-morpholinopyridine-2-carboxylate chemical structure and properties
Ethyl 6-morpholinopyridine-2-carboxylate chemical structure and properties
Title: Engineering the Pyridine-Morpholine Scaffold: A Technical Guide to Ethyl 6-morpholinopyridine-2-carboxylate
Executive Summary In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount for developing highly selective therapeutics. Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) represents a highly versatile building block, fusing the metabolic stability of a pyridine core with the favorable pharmacokinetic properties of a morpholine ring. As a Senior Application Scientist, I have utilized this intermediate extensively in the synthesis of neurotherapeutics—most notably in the development of A2A adenosine receptor antagonists for Parkinson's disease. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications in drug discovery.
Part 1: Physicochemical Profiling and Structural Dynamics
The molecular architecture of Ethyl 6-morpholinopyridine-2-carboxylate creates a unique "push-pull" electronic system. The electron-donating morpholine group at the C6 position increases the electron density of the pyridine ring, while the electron-withdrawing ethyl ester at the C2 position serves as a highly reactive handle for downstream functionalization.
To facilitate rapid assessment for drug design, the quantitative physicochemical properties of this intermediate are summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 1061750-15-9 | Standard registry identifier for procurement. |
| Molecular Formula | C12H16N2O3[1] | Dictates mass balance in synthetic workflows. |
| Molecular Weight | 236.27 g/mol [1] | Low MW allows for extensive downstream elaboration without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area (TPSA) | 51.66 Ų[1] | Optimal for blood-brain barrier (BBB) penetration in CNS drug targets. |
| LogP (Predicted) | ~1.16[1] | Indicates favorable lipophilicity for oral bioavailability. |
| Physical Form | Pale-yellow to Yellow-brown Solid | Facilitates easy handling and gravimetric analysis. |
| SMILES String | CCOC(=O)c1cccc(N2CCOCC2)n1[2] | Utilized for in silico docking and cheminformatics. |
Part 2: Synthetic Methodology & Mechanistic Causality
The most robust method for synthesizing Ethyl 6-morpholinopyridine-2-carboxylate is via a Nucleophilic Aromatic Substitution (SNAr) . Unlike standard cross-coupling reactions that require expensive palladium catalysts, this specific pyridine system is highly activated. The electron-withdrawing nature of the adjacent pyridine nitrogen and the ester group sufficiently lowers the LUMO of the ring, allowing the morpholine nucleophile to attack the C6 position directly.
Experimental Protocol: SNAr Synthesis
Self-Validating System: This protocol is designed to minimize side reactions (e.g., ester hydrolysis) by strictly controlling the base and solvent environment.
Reagents:
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Ethyl 6-bromopicolinate (1.0 eq)
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Morpholine (2.5 eq) – Acts as both nucleophile and transient acid scavenger.
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-bromopicolinate in anhydrous DMF.
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Causality: DMF is a polar aprotic solvent that heavily stabilizes the charged Meisenheimer transition state, drastically accelerating the SNAr reaction rate.
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Activation: Add finely powdered K₂CO₃ to the solution, followed by the dropwise addition of morpholine at room temperature.
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Thermal Promotion: Attach a reflux condenser and heat the mixture to 90–100 °C under an inert nitrogen atmosphere for 12–16 hours.
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Causality: While the ring is activated, the steric bulk of the morpholine ring requires thermal energy to overcome the activation barrier of the tetrahedral intermediate formation.
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Reaction Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (higher Rf) should completely convert to a lower Rf, UV-active spot.
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Aqueous Workup: Cool to room temperature and quench with a large volume of distilled water (5x the DMF volume). Extract with Ethyl Acetate (3 x 20 mL).
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Causality: A massive aqueous quench is critical to partition the DMF into the aqueous layer, preventing it from co-eluting with the product.
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Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography to yield the pale-yellow solid.
Figure 1: Mechanistic pathway of the SNAr reaction forming the morpholino-pyridine core.
Part 3: Application in Drug Discovery (A2A Receptor Antagonists)
The true value of Ethyl 6-morpholinopyridine-2-carboxylate lies in its application as a precursor for central nervous system (CNS) therapeutics. Specifically, it has been utilized as a critical building block in the synthesis of A2A adenosine receptor antagonists [3].
In the pathophysiology of Parkinson's disease, A2A receptors are highly expressed in the striatum and co-localize with D2 dopamine receptors. Antagonizing the A2A receptor reduces the overactivity of the indirect basal ganglia pathway. This provides a non-dopaminergic route to alleviate motor deficits without inducing the severe dyskinesia commonly associated with prolonged Levodopa therapy[4].
In a landmark 2008 study published in the Journal of Medicinal Chemistry, Zhang et al. utilized the 6-morpholinopyridine scaffold to optimize a series of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines[3]. The morpholine ring provided crucial hydrogen-bond interactions within the A2A receptor binding pocket, while simultaneously improving the aqueous solubility and pharmacokinetic profile of the lead compounds.
Downstream Functionalization Protocol: Ester Saponification
To integrate this intermediate into complex drug scaffolds like those developed by Zhang et al., the ethyl ester must first be converted into a reactive carboxylic acid.
Procedure:
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Dissolve Ethyl 6-morpholinopyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
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Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) dropwise.
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Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygen, directing a mild, highly regioselective hydrolysis that prevents any degradation of the morpholine ring.
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Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.
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Remove THF under reduced pressure, acidify the aqueous layer to pH ~3.5 using 1M HCl, and extract with EtOAc to yield 6-morpholinopicolinic acid , ready for immediate amide coupling (e.g., using HATU/DIPEA) to a pyrimidine core.
Figure 2: Workflow demonstrating the integration of the intermediate into an A2A antagonist pipeline.
References
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Chemsrc Chemical Database. "ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE Properties". Chemsrc.[Link]
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Zhang, X., Tellew, J. E., et al. "Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease." Journal of Medicinal Chemistry, 2008 Nov 27; 51(22):7099-110.[Link]
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National Institutes of Health (NIH) PubMed Central. "Adenosine A2A Receptor Antagonists and Parkinson's Disease".[Link]
